molecular formula C20H25N3O2S B2769149 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide CAS No. 1105209-91-3

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide

Cat. No. B2769149
CAS RN: 1105209-91-3
M. Wt: 371.5
InChI Key: KPKMLATVTOIFIX-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a pyrimidine ring, a thioether, and an amide group. The presence of these functional groups suggests that the compound could have interesting biological activity, as these groups are often found in bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The pyrimidine ring could be formed via a Biginelli reaction or a similar condensation reaction. The thioether could be introduced using a nucleophilic substitution reaction with a suitable benzyl halide and a thiol. The amide group could be formed via a reaction between a carboxylic acid (or acid chloride) and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR spectroscopy would be useful for determining the structure .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to give a carboxylic acid and an amine. The thioether could be oxidized to give a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Antimicrobial and Antifungal Applications :A series of pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, other studies synthesized various heterocycles incorporating thiadiazole moieties, showing insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Applications :Compounds such as 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have been synthesized and evaluated for their dual inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase, showing potent antitumor activities (Gangjee et al., 2008). Another study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, testing them for anticancer activity and finding potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Enzyme Inhibition Applications :Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines has led to the discovery of novel non-nucleoside reverse transcriptase inhibitors as potential treatments for human immunodeficiency virus type-1 (HIV-1), showcasing the role of thio-substituted pyrimidines in developing antiviral therapies (Mai et al., 1997).

Future Directions

The compound could be of interest for further study, particularly if it shows promising biological activity. Future research could involve synthesizing analogs of the compound, studying its mechanism of action, and evaluating its potential as a drug .

properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-18(21-13-15-7-3-1-4-8-15)11-17-12-19(25)23-20(22-17)26-14-16-9-5-2-6-10-16/h2,5-6,9-10,12,15H,1,3-4,7-8,11,13-14H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKMLATVTOIFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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